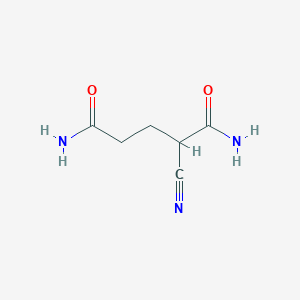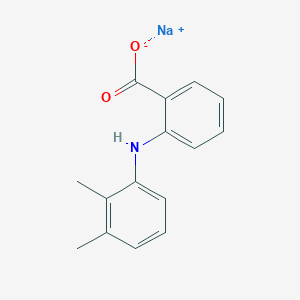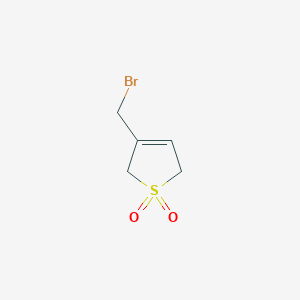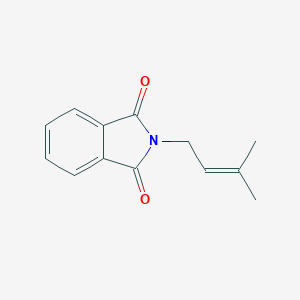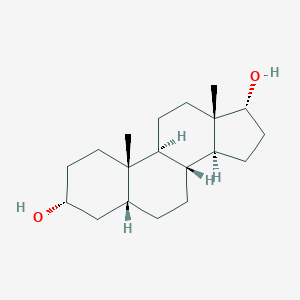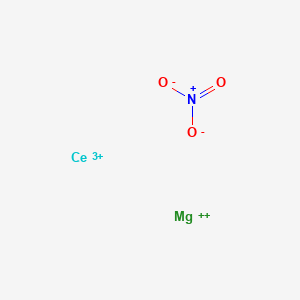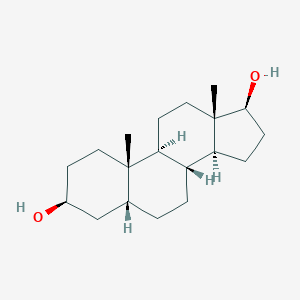
1-Chloro-4-(trimethylsilyl)but-3-yn-2-one
説明
1-Chloro-4-(trimethylsilyl)but-3-yn-2-one is a ketone . It exhibits high perplexity due to its complex structure and burstiness in its diverse applications.
Synthesis Analysis
The synthesis of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one involves a reaction with aluminium trichloride in dichloromethane at 20 degrees Celsius for 0.5 hours . It can also be prepared by reacting p-phenylenone with trimethylchlorosilane .Molecular Structure Analysis
The molecular formula of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one is C7H11ClOSi . The molecular weight is 174.7 .Chemical Reactions Analysis
1-Chloro-4-(trimethylsilyl)but-3-yn-2-one has been used to investigate its asymmetric bioreduction to enantiopure (S)-4-(trimethylsilyl)-3-butyn-2-ol (S)-TMSBOL in various hydrophilic ionic liquid (ILs) solvent systems .科学的研究の応用
Synthesis of mGlu5 Antagonists
1-Chloro-4-(trimethylsilyl)but-3-yn-2-one: is utilized in the synthesis of mGlu5 antagonists, which are compounds that inhibit the mGlu5 receptor . These receptors are implicated in various central nervous system (CNS) disorders, including Parkinson’s and Alzheimer’s disease. The compound serves as a key intermediate in the improved syntheses of MMPEP and MTEP, which are potent mGlu5 antagonists used for Structure Activity Relationship (SAR) studies and the development of PET radiotracers for non-invasive imaging of mGlu5.
Asymmetric Bioreduction
This compound is used to investigate its asymmetric bioreduction to (S)-4-(trimethylsilyl)-3-butyn-2-ol . The process involves employing biocompatible water-immiscible ionic liquids (ILs), which is a significant area of research in green chemistry. This application is crucial for developing environmentally friendly synthetic pathways.
Organic Synthesis Intermediate
As an organic synthesis intermediate, 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one is employed in various chemical reactions . It is a versatile reagent that can be used to introduce the trimethylsilyl protected alkyne functionality into target molecules, which is a valuable step in the synthesis of complex organic compounds.
Synthesis of Antiviral Agents
This chemical serves as a precursor in the synthesis of entecavir (BMS-200475), which is an antiviral drug used in the treatment of hepatitis B . The compound’s role in the synthesis of such crucial medications highlights its importance in pharmaceutical research.
Material Science Research
In material science, 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one can be used to modify surface properties of materials . Its ability to react with various substrates allows researchers to create materials with desired characteristics, such as hydrophobicity or reactivity.
Development of Diagnostic Tools
The compound is also instrumental in the ongoing development of diagnostic tools for CNS impairments . By aiding in the creation of PET radiotracers, it helps in the non-invasive imaging of brain receptors, which is vital for diagnosing and understanding neurological conditions.
Safety and Hazards
When handling 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
作用機序
Target of Action
1-Chloro-4-(trimethylsilyl)but-3-yn-2-one is an organic compound used as a reagent or intermediate in organic synthesis reactions . It is commonly used as a starting material for the synthesis of other organic compounds, particularly those containing a butyne skeleton .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it can be prepared by reacting p-phenylenone with trimethylchlorosilane . The reaction generally involves heating and reacting p-phenylenone with hydrochloric acid and trimethylchlorosilane under appropriate conditions to produce the target product .
Biochemical Pathways
It is known that the compound can undergo asymmetric bioreduction to enantiopure { (s)-tmsbol in various hydrophilic ionic liquid (ils) solvent systems .
Pharmacokinetics
It has a molecular weight of 206.74g/mol, a boiling point of 160-161 °C, and a density of 1.06 g/mL . It is soluble in organic solvents such as ether and benzene, but insoluble in water . These properties may influence its absorption, distribution, metabolism, and excretion in biological systems.
Result of Action
It is known to be a useful reagent in organic synthesis, contributing to the formation of compounds with a butyne skeleton .
Action Environment
The action of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one can be influenced by environmental factors. For instance, it is recommended to handle the compound in a well-ventilated place, away from fire and oxidizing agents . Contact with skin and eyes should be avoided, and appropriate laboratory safety measures, such as wearing protective glasses, gloves, and clothing, are required for its use and handling .
特性
IUPAC Name |
1-chloro-4-trimethylsilylbut-3-yn-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClOSi/c1-10(2,3)5-4-7(9)6-8/h6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHLTRNOGXIHRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452514 | |
| Record name | 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18245-82-4 | |
| Record name | 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






